molecular formula C17H24BrNO3 B1325051 tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate CAS No. 930111-10-7

tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate

Cat. No.: B1325051
CAS No.: 930111-10-7
M. Wt: 370.3 g/mol
InChI Key: HGSFDBSIEHXEQD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H24BrNO3 and a molecular weight of 370.29 g/mol . It is a piperidine derivative, where the piperidine ring is substituted with a tert-butyl carbamate group and a 4-(4-bromobenzyloxy) group. This compound is often used in organic synthesis and medicinal chemistry as an intermediate for the preparation of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Used in the study of biological pathways and enzyme mechanisms.
  • Employed in the development of biochemical assays and diagnostic tools.

Medicine:

  • Used in the synthesis of pharmacologically active compounds, including potential drug candidates.
  • Employed in the study of drug-receptor interactions and pharmacokinetics.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is primarily related to its ability to undergo various chemical reactions, which allows it to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the final product being synthesized .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is unique due to the presence of the 4-(4-bromobenzyloxy) group, which provides specific reactivity and allows for the synthesis of a distinct set of derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active compounds .

Properties

IUPAC Name

tert-butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSFDBSIEHXEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640461
Record name tert-Butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930111-10-7
Record name tert-Butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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